[2-(2,4-Difluorophenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(2,4-Difluorophenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H12ClF2N It is a hydrochloride salt of 2-(2,4-difluorophenyl)ethylamine, which is characterized by the presence of two fluorine atoms on the phenyl ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene, which undergoes a Friedel-Crafts alkylation with ethylene to form 2-(2,4-difluorophenyl)ethane.
Amination: The resulting 2-(2,4-difluorophenyl)ethane is then subjected to a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Difluorophenyl)ethylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2,4-Difluorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(2,4-difluorophenyl)acetaldehyde or 2-(2,4-difluorophenyl)acetic acid.
Reduction: Formation of [2-(2,4-difluorophenyl)ethyl]amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Difluorophenyl)ethylamine hydrochloride is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its fluorinated phenyl ring can enhance binding affinity and selectivity towards specific enzymes or receptors.
Medicine
In medicinal chemistry, 2-(2,4-Difluorophenyl)ethylamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms on the phenyl ring can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Difluorophenyl)ethyl]amine: Lacks the methyl group on the amine.
2-(2,4-Difluorophenyl)ethylamine: Contains an ethyl group instead of a methyl group on the amine.
[2-(2,4-Difluorophenyl)methyl]amine: Lacks the ethyl chain, having a direct attachment of the amine to the phenyl ring.
Uniqueness
The uniqueness of 2-(2,4-Difluorophenyl)ethylamine hydrochloride lies in its specific substitution pattern and the presence of both fluorine atoms and a methylamine group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-12-5-4-7-2-3-8(10)6-9(7)11;/h2-3,6,12H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFDZORJHWXTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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